molecular formula C16H19ClN2O2 B13356028 Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride

Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride

Cat. No.: B13356028
M. Wt: 306.79 g/mol
InChI Key: NQESUEDSWRDZSL-UHFFFAOYSA-N
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Description

Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a 4-amino-2,6-dimethylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-amino-2,6-dimethylphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 4-Amino-2,6-dimethylphenyl carbamate
  • N-Benzyl-4-amino-2,6-dimethylphenyl carbamate

Uniqueness

Benzyl (4-amino-2,6-dimethylphenyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and carbamate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

benzyl N-(4-amino-2,6-dimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C16H18N2O2.ClH/c1-11-8-14(17)9-12(2)15(11)18-16(19)20-10-13-6-4-3-5-7-13;/h3-9H,10,17H2,1-2H3,(H,18,19);1H

InChI Key

NQESUEDSWRDZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)N.Cl

Origin of Product

United States

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